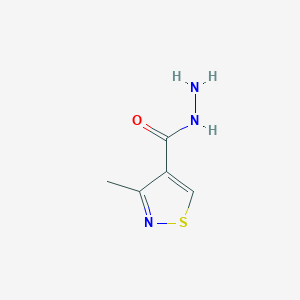

3-Methylisothiazole-4-carbohydrazide

Description

Properties

CAS No. |

89179-69-1 |

|---|---|

Molecular Formula |

C5H7N3OS |

Molecular Weight |

157.2 g/mol |

IUPAC Name |

3-methyl-1,2-thiazole-4-carbohydrazide |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(2-10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) |

InChI Key |

FIUPCYABIJDLPW-UHFFFAOYSA-N |

SMILES |

CC1=NSC=C1C(=O)NN |

Canonical SMILES |

CC1=NSC=C1C(=O)NN |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

MITC and its derivatives have been extensively studied for their anticancer potential. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines:

| Cell Line | Response to MITC Derivatives |

|---|---|

| Human biphenotypic leukemia (MV4-11) | Significant inhibition observed |

| Colon adenocarcinoma (LoVo) | Variable sensitivity; resistant variants also tested |

| Breast adenocarcinoma (MCF-7) | Notable activity reported |

| Non-tumorigenic epithelial cells (MCF-10A) | Comparable activity to cancer lines |

Studies have demonstrated that structural modifications at the 5-position of the isothiazole ring can enhance cytotoxicity, particularly when electron-withdrawing groups are introduced .

Mechanistic Insights

The mechanism by which MITC exerts its anticancer effects is believed to involve interference with critical cellular processes related to cancer cell growth and proliferation. Molecular dynamics simulations suggest that certain derivatives interact with target proteins primarily through hydrophobic contacts, indicating a complex mechanism involving multiple pathways .

Immunological Activity

Research has also explored the immunological effects of MITC derivatives. For instance, studies on 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives revealed their potential in modulating immune responses in mouse models, suggesting applications in immunotherapy .

Case Study 1: Antiproliferative Effects

A study focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide demonstrated strong antiproliferative activity against MV4-11 leukemia cells. The most active compound showed promising results compared to established chemotherapeutics like Cisplatin and 5-Fluorouracil .

Case Study 2: Structure-Activity Relationship

Another investigation into the SAR of MITC derivatives indicated that modifications at specific positions significantly affect their biological activities. Compounds with specific substituents displayed enhanced cytotoxicity against various cancer cell lines, emphasizing the importance of chemical structure in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives Within the Isothiazole Carbohydrazide Series

The N’-substituted 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives (e.g., compounds 3–11 ) exhibit varying antiproliferative activities depending on substituents:

Key Findings :

- Compound 3 is the most active, attributed to the azomethine (-N=CH) group and phenylpropenylidene substituent, which enhance DNA intercalation or kinase inhibition .

- Meta-substituted derivatives (e.g., 3-Cl, 3-NO₂) show superior activity compared to para-substituted analogs, suggesting steric and electronic preferences in target binding .

- The 5-chloro substituent on the isothiazole ring is critical; unsubstituted analogs (e.g., substrate 1 ) lack activity .

Comparison with 5-Substituted Isothiazole Schiff Bases

Earlier studies on 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives (e.g., Schiff bases) revealed:

Heterocyclic Analogues with Different Cores

4-Methyl-2-phenylthiazole-5-carbohydrazide (Thiazole Core)

5-Methyl-3-phenyl-isoxazole-4-carbohydrazide (Isoxazole Core)

- Replacing isothiazole with isoxazole alters ring electronics (oxygen vs. sulfur), reducing antiproliferative efficacy in some contexts .

Benzoxazole and Triazole-Thione Derivatives

Preparation Methods

Hydrazinolysis of 3-Methylisothiazole-4-Carboxylic Acid Esters

One common approach to prepare 3-methylisothiazole-4-carbohydrazide involves the hydrazinolysis of the corresponding carboxylic acid esters. The process typically includes:

- Starting with 3-methylisothiazole-4-carboxylic acid ethyl ester.

- Treatment with hydrazine hydrate or hydrazine derivatives under reflux conditions.

- The reaction converts the ester group (-COOEt) into the carbohydrazide (-CONHNH2).

Experimental conditions and yield example:

| Parameter | Details |

|---|---|

| Starting material | 3-Methylisothiazole-4-carboxylic acid ethyl ester |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction time | 4–12 hours |

| Yield | Typically 70–85% |

This method is widely used due to its straightforwardness and relatively high yield. The product can be isolated by crystallization or filtration after reaction completion.

Conversion via 3-Methylisothiazole-4-Carbonitrile Hydrolysis

Another efficient route involves the hydrolysis of 3-methylisothiazole-4-carbonitrile under alkaline conditions, followed by acidification to obtain the corresponding hydrazide:

- 3-Methylisothiazole-4-carbonitrile is treated with potassium hydroxide in a mixed solvent system such as ethylene glycol and water.

- The reaction is conducted in a sealed tube under inert atmosphere at elevated temperature (around 120 °C) for 12 hours.

- After completion, acidification with hydrochloric acid precipitates the product.

- Extraction and purification yield this compound as a yellow solid.

Representative experimental data:

| Parameter | Details |

|---|---|

| Starting material | 3-Methylisothiazole-4-carbonitrile |

| Reagents | Potassium hydroxide, water, ethylene glycol |

| Temperature | 120 °C |

| Time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 78% |

| Product form | Yellow solid |

This method benefits from the use of a sealed tube and inert atmosphere to drive the hydrolysis efficiently.

Synthesis via Diphenylphosphoryl Azide (DPPA) Mediated Curtius Rearrangement

A more sophisticated and high-yielding method utilizes diphenylphosphoryl azide (DPPA) for the conversion of 3-methylisothiazole-4-carboxylic acid to the corresponding hydrazide:

- The carboxylic acid is dissolved in anhydrous tert-butanol.

- Triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA) is added as a base.

- Diphenylphosphoryl azide is added dropwise.

- The mixture is heated under reflux or at 90 °C for 12 hours under inert atmosphere.

- After reaction completion, the mixture is cooled, extracted, and purified by column chromatography.

| Parameter | Details |

|---|---|

| Starting material | 3-Methylisothiazole-4-carboxylic acid |

| Reagents | DPPA, triethylamine or DIPEA |

| Solvent | tert-Butanol |

| Temperature | Reflux or 90 °C |

| Time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 74–97% |

| Product form | Yellow solid or light brown crystals |

This method is notable for its high yields (up to 97%) and purity of the hydrazide product. The reaction proceeds via an intermediate acyl azide and Curtius rearrangement mechanism.

Hydrolysis of 3-Methylisothiazole-4-Carboxylate Salts

Hydrolysis of the methylisothiazole-4-carboxylate salts under basic conditions followed by acidification is another preparative route:

- 3-Methylisothiazole-4-carboxylate is dissolved in a mixture of tetrahydrofuran, methanol, and water.

- Sodium hydroxide is added, and the mixture stirred at 40 °C for 16 hours.

- The reaction mixture is acidified to pH 2–3 with concentrated hydrochloric acid.

- The precipitated 3-methylisothiazole-4-carboxylic acid is filtered and dried.

- Subsequent conversion to the hydrazide can be performed by hydrazinolysis.

| Parameter | Details |

|---|---|

| Starting material | 3-Methylisothiazole-4-carboxylate |

| Reagents | Sodium hydroxide |

| Solvent | THF, methanol, water (2:1:1) |

| Temperature | 40 °C |

| Time | 16 hours |

| Yield | High (not specified) |

This step is often part of a multi-step synthesis to prepare the hydrazide via the acid intermediate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazinolysis of ester | 3-Methylisothiazole-4-carboxylic acid ethyl ester | Hydrazine hydrate, reflux in ethanol/methanol | 70–85 | Straightforward, common method |

| Hydrolysis of nitrile | 3-Methylisothiazole-4-carbonitrile | KOH, ethylene glycol, 120 °C, 12 h, sealed tube | 78 | Requires inert atmosphere, sealed tube |

| DPPA-mediated Curtius rearrangement | 3-Methylisothiazole-4-carboxylic acid | DPPA, triethylamine or DIPEA, reflux or 90 °C | 74–97 | High yield, high purity product |

| Hydrolysis of carboxylate salts | 3-Methylisothiazole-4-carboxylate | NaOH, THF-MeOH-H2O, 40 °C, 16 h | High | Often a precursor step for hydrazide |

Detailed Research Findings and Notes

- The DPPA method is preferred for high purity and yield, especially when the hydrazide is intended for further synthetic transformations or biological testing.

- The use of 2-propanol (isopropanol) as a solvent during crystallization improves product isolation and purity in some hydrazide syntheses.

- The nucleophilic addition mechanism involving hydrazide formation from carboxylic acid derivatives proceeds through imine bond formation after water elimination, confirmed by IR spectral data showing characteristic absorption bands around 1643 cm⁻¹.

- Reaction conditions such as inert atmosphere, sealed tubes, and controlled temperature are critical for optimizing yields and purity, especially in hydrolysis and azide-based methods.

- The hydrazide functionality is reactive and can be further modified to produce N'-substituted derivatives with potential pharmaceutical applications, including antitumor activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methylisothiazole-4-carbohydrazide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Derivatives are typically synthesized via condensation reactions between this compound and substituted aldehydes. For example, refluxing the hydrazide with aldehydes (e.g., 3-chlorobenzaldehyde, 3-nitrobenzaldehyde) in ethanol under controlled conditions yields Schiff base derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified by recrystallization . Key optimization parameters include solvent choice (e.g., ethanol for solubility), reaction temperature (80–100°C), and stoichiometric ratios (1:1 hydrazide-to-aldehyde).

Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound analogs?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- NMR : NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm); NMR verifies carbonyl carbons (~160 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELXL resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like bond lengths, angles, and thermal displacement factors. For example, high-resolution data (<1.0 Å) enable precise determination of hydrogen bonding networks and torsional angles in the isothiazole ring. Advanced features like TWIN and HKLF5 commands in SHELXL address twinning and pseudo-symmetry issues common in heterocyclic systems .

Q. What strategies are employed to analyze contradictory bioactivity data across different substituted derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups like –NO₂ vs. electron-donating groups like –OCH₃) on bioactivity. For instance, 3-nitro-substituted derivatives may exhibit enhanced antiproliferative activity due to increased electrophilicity .

- Statistical Validation : Use multivariate analysis (e.g., PCA or PLS) to correlate spectral/structural data with biological outcomes, resolving discrepancies caused by assay variability .

Q. How does the choice of aldehyde substituent impact the reaction kinetics and product distribution in hydrazide derivative synthesis?

- Methodological Answer : Steric and electronic effects of aldehydes influence reaction rates. Bulky substituents (e.g., 4-ethylbenzaldehyde) slow condensation kinetics due to steric hindrance, whereas electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) accelerate imine formation. Product distribution is monitored via HPLC or GC-MS, with yields ranging from 75% to 94% depending on substituent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.